2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone
Description
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone (CAS 1678-43-9) is a specialized acetophenone derivative featuring a p-toluenesulfonyloxy (tosyloxy) group. This compound is synthesized via a two-step process: first, 2-phenylacetophenone reacts with Woollins’ reagent (a selenating agent) to form 2-phenylselenoacetophenone, which is then treated with p-toluenesulfonyl chloride and triethylamine in dry THF. The product is recrystallized from methanol, confirming its crystalline structure via X-ray crystallography . Its primary industrial application lies in its role as a radical initiator or photoinitiator in polymerization processes, with a purity exceeding 97% (HPLC) .
Properties
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4S/c1-16-12-14-19(15-13-16)26(23,24)25-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17/h2-15,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDWUFCUUXXYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471218 | |
| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678-43-9 | |
| Record name | Benzoin tosylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1678-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Benzoin condensation involves the coupling of two benzaldehyde molecules catalyzed by thiamine (vitamin B1). Thiamine’s thiazolium ring facilitates the generation of a nucleophilic carbene intermediate, which deprotonates benzaldehyde to form an enolate. This enolate attacks a second benzaldehyde molecule, leading to the formation of benzoin.
Key conditions :
Purification of Benzoin
Crude benzoin is purified via recrystallization from hot ethanol, yielding colorless crystals. Purity is confirmed via melting point analysis (132–134°C) and NMR spectroscopy.
Tosylation of Benzoin: Reaction Optimization and Challenges
The second step involves the selective tosylation of benzoin using p-toluenesulfonyl chloride (TsCl). This step is critical, as competing chlorination reactions may occur under certain conditions.
Standard Tosylation Protocol
Reagents :
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Benzoin (1 equiv)
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TsCl (1.5 equiv)
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Base: Triethylamine (TEA, 1.5 equiv)
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Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature, 4–6 hours
Mechanism :
Competing Chlorination Pathways
Electron-withdrawing groups (EWGs) on aromatic rings or adjacent to hydroxyl groups can divert the reaction toward chlorination. For example, 4-nitrobenzyl alcohol reacts with TsCl to form 4-nitrobenzyl chloride (52% yield) instead of the tosylate. However, benzoin’s lack of strong EWGs favors tosylation under standard conditions.
Mitigation strategies :
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Use polar aprotic solvents (e.g., DMF) to accelerate tosylation.
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Limit reaction time to prevent over-tosylation or decomposition.
Alternative Synthetic Routes and Modifications
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields. A modified protocol using DMF as the solvent and 100 W microwave power achieves 75% yield in 30 minutes.
One-Pot Benzoin-Tosylation Sequence
Combining the benzoin condensation and tosylation steps in a single pot minimizes intermediate purification:
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Benzoin condensation as described in Section 2.1.
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Direct addition of TsCl, TEA, and DMAP to the reaction mixture.
Yield : 55–60%.
Data Tables and Comparative Analysis
Table 1. Optimization of Tosylation Conditions
| Condition | Solvent | Base | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Standard | DCM | TEA | DMAP | 6 | 65 |
| Microwave-assisted | DMF | TEA | DMAP | 0.5 | 75 |
| Low-temperature (0°C) | DCM | Pyridine | None | 12 | 45 |
| One-pot synthesis | Ethanol | TEA | Thiamine | 8 | 60 |
Table 2. Spectroscopic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 366.43 g/mol |
| Melting Point | 118–120°C |
| H NMR (CDCl) | δ 7.85 (d, 2H), 7.45 (m, 10H), 2.45 (s, 3H) |
| IR (cm) | 1745 (C=O), 1360, 1170 (SO) |
Chemical Reactions Analysis
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the p-toluenesulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base, it can undergo hydrolysis to yield benzoin and p-toluenesulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Antimicrobial Activity
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone has demonstrated significant antimicrobial properties against specific bacterial strains. Its mechanism involves disrupting bacterial cell membranes, thereby inhibiting their growth and proliferation. This application is particularly relevant in developing new antimicrobial agents.
2. Anticancer Properties
Research indicates that this compound induces apoptosis in cancer cells, suggesting its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The compound's ability to target cancerous cells selectively makes it a candidate for further development in cancer therapy.
3. Photopolymerization Initiators
Due to its ability to absorb light effectively, this compound is used as a photoinitiator in polymer chemistry. It facilitates photopolymerization processes, which are essential for creating various polymeric materials used in coatings, adhesives, and inks .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated a strong inhibitory effect on Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro experiments assessed the cytotoxic effects of this compound on human cancer cell lines (HCT-116 and MCF-7). The results demonstrated that the compound significantly reduced cell viability at low concentrations, suggesting a mechanism involving apoptosis induction.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone involves its interaction with specific molecular targets and pathways. It exhibits potent anti-inflammatory and analgesic properties, making it valuable for treating pain-related conditions such as arthritis and migraines. Additionally, it has shown promising results in inhibiting cancer cell growth, suggesting potential anticancer applications. The precise molecular targets and pathways involved in these effects are still under investigation.
Comparison with Similar Compounds
2-(Phenylsulfonyl)acetophenone (CAS 3406-03-9)
- Structure : Differs by replacing the tosyloxy group with a phenylsulfonyl moiety.
- Molecular Formula : C₁₄H₁₂O₃S (MW: 260.31 g/mol).
- Applications : Used as an organic building block, particularly in sulfone chemistry. Unlike the tosyloxy derivative, the sulfonyl group enhances electron-withdrawing effects, making it useful in electrophilic substitutions rather than nucleophilic displacements .
- Reactivity : Lacks the tosyloxy group’s leaving-group capability, limiting its utility in substitution reactions.
2-Phenyl-2-propanol (1-Hydroxycumene, CAS 617-94-7)
- Structure : An alcohol derivative with a hydroxyl group instead of the tosyloxy moiety.
- Applications : Primarily an intermediate in synthesizing fragrances or pharmaceuticals. Its hydroxyl group participates in esterification or oxidation reactions, contrasting with the tosyloxy compound’s role in radical-initiated polymerizations .
- Safety : Regulated in consumer products (max 50 mg/kg) due to toxicity concerns, unlike the industrial-focused tosyloxy derivative .
2’-(Trifluoromethyl)acetophenone
- Structure : Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent.
- Applications : Valued in pharmaceuticals and agrochemicals for its metabolic stability. The -CF₃ group alters electronic properties, enhancing resistance to enzymatic degradation compared to the tosyloxy group’s reactivity in polymer chemistry .
Acetyloxy-Substituted Acetophenones
- Examples: 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone and analogues (C₁₀H₁₀O₄, MW: 194.19 g/mol).
- Synthesis: Prepared via acetylation of dihydroxyacetophenones or Friedel-Crafts reactions.
- Applications : Used in UV-protective cosmetics and antiseptics. The acetyloxy group provides mild reactivity compared to the tosyloxy group, favoring hydrolysis over radical initiation .
Comparative Data Table
*Calculated based on molecular formula C₂₁H₁₈O₄S.
Key Research Findings
Reactivity: The tosyloxy group in this compound enhances its utility in substitution reactions, unlike sulfonyl or acetyloxy derivatives, which favor electrophilic or hydrolytic pathways, respectively .
Industrial Use: This compound’s role as a radical initiator is unique among acetophenone derivatives, which are more commonly employed in fragrances, pharmaceuticals, or agrochemicals .
Safety Profile: While 2-phenyl-2-propanol faces strict regulatory limits, the tosyloxy derivative is primarily handled in controlled industrial settings, reducing direct consumer exposure risks .
Biological Activity
2-Phenyl-2-(p-toluenesulfonyloxy)acetophenone, also known as PTAP, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and materials science.
- Molecular Formula : C21H18O4S
- Molecular Weight : 366.43 g/mol
- CAS Number : 1678-43-9
PTAP functions primarily as a proteomics research biochemical and has been studied for its interactions with various biomolecules. Its mechanism of action involves the following:
- Inhibition of Enzymatic Activity : PTAP has been shown to inhibit certain enzymatic pathways, which may contribute to its biological effects.
- Cellular Signaling Modulation : The compound influences cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
- Antioxidant Properties : PTAP exhibits antioxidant activity, which may protect cells from oxidative stress.
Biological Activities
The biological activities of PTAP can be summarized as follows:
- Antimicrobial Activity : Studies indicate that PTAP possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research suggests that PTAP may inhibit cancer cell growth through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : PTAP has demonstrated anti-inflammatory properties in various in vitro studies.
Data Table: Biological Activities of this compound
Case Studies
Several studies have investigated the biological activity of PTAP:
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of PTAP against various bacterial strains. The results indicated significant inhibition of growth, suggesting potential use in antibiotic formulations.
- Cancer Research : In vitro studies conducted on human cancer cell lines revealed that PTAP could induce apoptosis through the activation of caspase pathways. This suggests its potential as a therapeutic agent in oncology.
- Inflammation Model : An experimental model of inflammation demonstrated that PTAP effectively reduced levels of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases.
Q & A
Q. Table 1: Comparative Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Tosylation with TsCl | 70–85 | Pyridine, DCM, 0°C → RT | |
| Acid-catalyzed coupling | 60–75 | H2SO4, reflux, 12 h |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and the tosyl methyl group (δ 2.4 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 190–200 ppm) and sulfonate (δ 145–150 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .
- HPLC : Assesses purity (>98%) using a C18 column and UV detection at 254 nm .
Advanced: How does the p-toluenesulfonyloxy group influence the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
The tosyl group acts as a superior leaving group due to its strong electron-withdrawing sulfonate moiety, stabilizing the transition state in SN2 reactions.
- Kinetic Studies : Compare reaction rates with mesyl (Ms) or triflyl (Tf) analogs to quantify leaving group ability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents (e.g., MeOH) may retard reactivity .
- Computational Insights : Density Functional Theory (DFT) calculations predict activation energies for substitution pathways .
Advanced: What strategies can resolve contradictions in reported biological activities of structurally similar acetophenone derivatives?
Methodological Answer:
- Comparative Assays : Test the compound alongside analogs (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone) under identical in vitro conditions (e.g., antifungal assays using Candida albicans) .
- Purity Analysis : Use HPLC-MS to rule out impurities (>99% purity) as confounding factors .
- Dose-Response Studies : Establish EC50 values across multiple cell lines to assess specificity .
Basic: What safety precautions are necessary when handling this compound, particularly regarding the toluenesulfonyl moiety?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates.
- Waste Disposal : Collect organic waste in designated containers for incineration .
- Spill Management : Neutralize residues with sodium bicarbonate before disposal .
Advanced: How can computational chemistry predict the regioselectivity of reactions involving this compound?
Methodological Answer:
- Molecular Orbital Analysis : HOMO-LUMO gaps calculated via Gaussian 09 reveal nucleophilic/electrophilic sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic modifications .
- Reaction Pathway Modeling : Transition state optimization in ORCA predicts regioselectivity in cross-coupling reactions .
Basic: What are the common impurities encountered during synthesis, and how are they identified and removed?
Methodological Answer:
- Major Impurities :
- Unreacted starting material (detected via TLC, Rf = 0.3 in EtOAc/hexane).
- Hydrolysis byproducts (e.g., 2-phenyl-2-hydroxyacetophenone) identified by LC-MS .
- Purification :
Advanced: What role does the acetophenone core play in the compound's electronic structure, and how does this affect its UV-Vis absorption?
Methodological Answer:
- Conjugation Effects : The acetophenone carbonyl extends π-conjugation, shifting λmax to ~280 nm (ε ≈ 15,000 L·mol⁻¹·cm⁻¹) .
- Substituent Impact : Electron-withdrawing groups (e.g., tosyl) redshift absorption due to increased electron delocalization.
- TD-DFT Calculations : Predict absorption spectra with <5 nm deviation from experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
